Pentafluorophenyl 2-chloroacetate
Overview
Description
“Pentafluorophenyl 2-chloroacetate” is a chemical compound with the molecular formula C8H2ClF5O2 . It has a molecular weight of 260.55 .
Synthesis Analysis
The synthesis of Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .
Molecular Structure Analysis
The molecular structure of “Pentafluorophenyl 2-chloroacetate” is represented by the InChI code 1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2
.
Chemical Reactions Analysis
Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
Physical And Chemical Properties Analysis
“Pentafluorophenyl 2-chloroacetate” is a liquid at room temperature .
Scientific Research Applications
Application 1: pH-responsive Nanocarriers for Anticancer Drugs
- Summary of the Application : Pentafluorophenyl 2-chloroacetate is used in the creation of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery . These micelles are constructed by a simple post-polymerization modification of a single homopolymer, poly (pentafluorophenyl acrylate) (PPFPA) .
- Methods of Application or Experimental Procedures : The PPFPA is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)). A series of amphiphilic random copolymers of different compositions could self-assemble into spherical micelles with a unimodal size distribution in aqueous solution . Then, 1- (3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, was reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug .
- Results or Outcomes : The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH . Cellular uptake studies revealed that the developed carriers were internalized into MDA-MB-231 cells within 30 min via endocytosis and exhibited cytotoxicity in a dose-dependent manner .
Application 2: Protein Mimicry with Single-Chain Polymer Nanoparticles
- Summary of the Application : Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) are used as a versatile platform towards protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . They aim at combining the modularity and scalability of polymer synthesis with the specific functions of proteins, such as catalytic activity, signalling, transport and storage .
- Methods of Application or Experimental Procedures : Pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
- Results or Outcomes : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles .
Application 3: Synthesis of Functional Polymers
- Summary of the Application : Pentafluorophenyl 2-chloroacetate is used in the synthesis of functional polymers by post-polymerization modification . The resulting polyacrylamides can be found in various applications such as drug delivery, functional surfaces, and nanoparticles .
- Methods of Application or Experimental Procedures : Poly (pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization yield homopolymers, copolymers, or block copolymers . It has been shown that poly (pentafluorophenyl acrylate) can also be prepared by pulsed plasma deposition .
- Results or Outcomes : The resulting polyacrylamides find application in drug delivery, functional surfaces, and nanoparticles . This synthetic strategy offers a straightforward method towards the synthesis of functional polymers by post-polymerization modification .
Safety And Hazards
Future Directions
The preparation of SCNPs containing activated ester moieties offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry . This suggests potential future directions in the field of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O2/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNQIGLUQLDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-chloroacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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